molecular formula C19H27N3O3 B13089102 tert-Butyl 4-(6-aminoindoline-1-carbonyl)piperidine-1-carboxylate

tert-Butyl 4-(6-aminoindoline-1-carbonyl)piperidine-1-carboxylate

Cat. No.: B13089102
M. Wt: 345.4 g/mol
InChI Key: FQHSWEYPYBQNPW-UHFFFAOYSA-N
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Description

tert-Butyl 4-(6-aminoindoline-1-carbonyl)piperidine-1-carboxylate: is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, an indoline moiety, and a tert-butyl ester group. These structural features contribute to its reactivity and potential utility in synthetic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(6-aminoindoline-1-carbonyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Indoline Moiety: The indoline ring can be synthesized through a cyclization reaction of an appropriate precursor, such as 2-nitrobenzylamine, under reducing conditions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the indoline intermediate.

    Introduction of the tert-Butyl Ester Group: The final step involves the esterification of the carboxyl group with tert-butyl alcohol, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indoline moiety, leading to the formation of indole derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indoline moiety can yield indole derivatives, while reduction of the carbonyl group results in alcohols.

Scientific Research Applications

Chemistry

In synthetic chemistry, tert-Butyl 4-(6-aminoindoline-1-carbonyl)piperidine-1-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of therapeutic agents, particularly in the treatment of neurological disorders and cancer.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its reactivity and stability make it suitable for various applications in material science.

Mechanism of Action

The mechanism by which tert-Butyl 4-(6-aminoindoline-1-carbonyl)piperidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Used as a linker in PROTAC development.

    tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Utilized as an intermediate in organic synthesis.

Uniqueness

What sets tert-Butyl 4-(6-aminoindoline-1-carbonyl)piperidine-1-carboxylate apart from similar compounds is its unique combination of the indoline moiety and the piperidine ring. This structure provides distinct reactivity and potential for diverse applications in various fields of research.

Properties

Molecular Formula

C19H27N3O3

Molecular Weight

345.4 g/mol

IUPAC Name

tert-butyl 4-(6-amino-2,3-dihydroindole-1-carbonyl)piperidine-1-carboxylate

InChI

InChI=1S/C19H27N3O3/c1-19(2,3)25-18(24)21-9-6-14(7-10-21)17(23)22-11-8-13-4-5-15(20)12-16(13)22/h4-5,12,14H,6-11,20H2,1-3H3

InChI Key

FQHSWEYPYBQNPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)N2CCC3=C2C=C(C=C3)N

Origin of Product

United States

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